molecular formula C8H16ClN3O B2467471 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride CAS No. 2171890-01-8

1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B2467471
CAS No.: 2171890-01-8
M. Wt: 205.69
InChI Key: LEMZDHSORDAZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidin-2-one derivatives. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as a building block in the synthesis of various bioactive molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride typically involves the reaction of piperazine with pyrrolidin-2-one under specific conditions. One common method involves the use of copper(II) acetate (Cu(OAc)2) as a catalyst, potassium iodide (KI) as an additive, and Oxone as an oxidant in acetonitrile (CH3CN) under an oxygen atmosphere at 80°C for 12 hours . This reaction leads to the formation of the desired compound through a series of domino processes, including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. As a non-selective α-adrenoceptor antagonist, it binds to α1 and α2 adrenoceptors, inhibiting their activity . This inhibition leads to various physiological effects, such as the reduction of triglycerides and glucose levels in the plasma . The compound’s ability to modulate adrenergic signaling pathways makes it a valuable tool in studying metabolic and cardiovascular diseases.

Comparison with Similar Compounds

1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its broad range of applications in various fields of research.

Properties

IUPAC Name

1-piperazin-1-ylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c12-8-2-1-5-11(8)10-6-3-9-4-7-10;/h9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMZDHSORDAZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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